(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the furan and methoxyphenyl groups. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Aldol Condensation: Introduction of the furan and methoxyphenyl groups via aldol condensation reactions.
Hydroxy Methylation: Addition of the hydroxy group to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, leading to potential drug development applications.
Industry
In industrial applications, this compound may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Benzothiazole Compounds: Known for their biological activity and structural similarity in terms of heterocyclic rings.
Uniqueness
What sets (4E)-1-[3-(dimethylamino)propyl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione apart is its combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H24N2O5/c1-22(2)10-6-11-23-18(14-7-4-8-15(13-14)27-3)17(20(25)21(23)26)19(24)16-9-5-12-28-16/h4-5,7-9,12-13,18,25H,6,10-11H2,1-3H3 |
InChI Key |
SBTUHSVXTPDLMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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